3-(4-Hydroxybutyl)benzoic acid
CAS No.:
Cat. No.: VC14117682
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14O3 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 3-(4-hydroxybutyl)benzoic acid |
| Standard InChI | InChI=1S/C11H14O3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13)14/h3,5-6,8,12H,1-2,4,7H2,(H,13,14) |
| Standard InChI Key | DOGNGMMUYIBREE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)CCCCO |
Introduction
Structural and Chemical Properties of Benzoic Acid Derivatives
Core Structural Features
Benzoic acid derivatives are characterized by a benzene ring substituted with a carboxylic acid group (-COOH) and additional functional groups. For example:
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3-(4-Hydroxyphenoxy)benzoic acid (PubChem CID: 161852) features a phenoxy group at the third position and a hydroxyl group at the para position of the phenoxy substituent . Its molecular formula is , with a molecular weight of 230.22 g/mol .
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4-(4-Hydroxybutyl)benzoic acid methyl ester (CAS: 123910-88-3) includes a hydroxybutyl chain at the para position of the benzoic acid methyl ester, with a molecular formula of and a molecular weight of 208.25 g/mol .
These compounds exhibit distinct physicochemical properties due to variations in substituent positioning and functional groups. For instance, the hydroxybutyl chain in 4-(4-hydroxybutyl)benzoic acid methyl ester introduces steric effects and hydrogen-bonding capacity, influencing solubility and reactivity .
Synthesis Methodologies
Enzymatic Cascades for 4-Hydroxybenzoic Acid Production
A CoA-free multi-enzyme cascade in Escherichia coli has been developed to synthesize 4-hydroxybenzoic acid (4HBA) from L-tyrosine . Key enzymes include:
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L-amino acid deaminase (Proteus mirabilis)
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Hydroxymandelate synthase (Amycolatopsis orientalis)
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Mandelate dehydrogenase and benzoylformate decarboxylase (Pseudomonas putida)
This system achieved a yield of 128 ± 1 mM (17.7 ± 0.1 g/L) of 4HBA from 150 mM L-tyrosine, demonstrating >85% conversion efficiency .
Chemical Synthesis of 3-Alkoxy Benzoic Acid Derivatives
Alkylation of 3-hydroxybenzoic acid with alkyl halides in the presence of potassium carbonate yields 3-alkoxy benzoic acids (e.g., butyl, pentyl, hexyl derivatives) . Subsequent esterification using dicyclohexylcarbodiimide (DCC) produces hybrid esters with antibacterial activity . For example:
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(3-Methoxycarbonylphenyl) 3-pentoxybenzoate exhibited a 28 mm inhibition zone against Staphylococcus aureus .
Biological and Industrial Applications
Antibacterial Activity
3-Hydroxybenzoic acid derivatives demonstrate broad-spectrum antimicrobial effects. Hybrid esters synthesized via DCC-mediated coupling showed inhibitory activity against both Gram-positive and Gram-negative bacteria . The alkyl chain length correlates with efficacy, with pentoxy and hexoxy derivatives displaying superior performance .
Role in Preservatives and Polymers
4HBA and its esters are widely used as preservatives in food and pharmaceuticals due to their antifungal and antioxidant properties . Additionally, 4HBA serves as a precursor for liquid crystalline polymers and epoxy resins .
Physicochemical Data for Key Derivatives
Table 1: Comparative Properties of Selected Benzoic Acid Derivatives
Challenges and Future Directions
Despite advancements in enzymatic synthesis, scaling production of hydroxybutyl-substituted benzoic acids remains challenging due to:
Future research should prioritize:
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